D3R Binding Affinity: Racemic BAK2-66 vs. Racemic PG648
(±)-BAK2-66 demonstrates a Ki of 10 ± 2.0 nM at human D3R, which is 5.3-fold lower affinity compared to the structurally related analog (±)-PG648 (Ki = 1.9 ± 0.11 nM) under identical assay conditions [1].
| Evidence Dimension | D3R binding affinity (Ki) |
|---|---|
| Target Compound Data | (±)-BAK2-66: Ki = 10 ± 2.0 nM |
| Comparator Or Baseline | (±)-PG648: Ki = 1.9 ± 0.11 nM |
| Quantified Difference | (±)-PG648 exhibits 5.3-fold higher affinity |
| Conditions | [3H]N-methylpsiperone competition binding, HEK 293 cell membranes stably expressing human D3R |
Why This Matters
This direct affinity comparison under identical assay conditions enables informed selection between these two D3R antagonists based on desired potency range, where (±)-BAK2-66 provides a 5-fold lower affinity alternative to the higher-potency (±)-PG648.
- [1] Kumar V, Banala AK, Garcia EG, Cao J, Keck TM, Bonifazi A, Deschamps JR, Newman AH. Table 1: Human D2-Like Family Receptor Subtype Binding Results. In: Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Med Chem Lett. 2014;5(6):647-651. doi: 10.1021/ml500006v. View Source
